molecular formula C16H26N2O B3233810 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol CAS No. 1353954-73-0

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B3233810
CAS No.: 1353954-73-0
M. Wt: 262.39 g/mol
InChI Key: BJKGRXLGDNZUTM-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a pyrrolidine-based compound featuring a benzyl-ethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring and an ethanol group at the 1-position. This structure combines a five-membered saturated nitrogen heterocycle (pyrrolidine) with a tertiary amine (benzyl-ethyl-amino) and a hydroxyl-containing side chain.

For example, 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one reacted with ethanolamine to yield a structurally related product . This suggests that the target compound may be synthesized via nucleophilic addition or substitution involving ethanolamine and a pre-functionalized pyrrolidine precursor.

Potential Applications: Compounds with pyrrolidine-ethanol scaffolds are often explored for their bioactivity. highlights quinoline-carboxamide derivatives with pyrrolidinyl-ethyl groups showing immunomodulatory effects in U937 cells, hinting at possible applications in inflammation or oncology .

Properties

IUPAC Name

2-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-17(12-15-6-4-3-5-7-15)13-16-8-9-18(14-16)10-11-19/h3-7,16,19H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGRXLGDNZUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187608
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-73-0
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and ethylamine under basic conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl-ethyl-amino-methyl-pyrrolidine-carboxylic acid.

    Reduction: Formation of ethyl-amino-methyl-pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Overview

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and industrial chemistry. Its unique structure, featuring a pyrrolidine ring, a benzyl group, and an ethanol moiety, contributes to its potential therapeutic effects and chemical reactivity.

Medicinal Chemistry

Therapeutic Potential
This compound serves as a valuable building block for synthesizing pharmaceutical agents. Its structural components allow for modifications that can lead to the development of drugs targeting various diseases. For instance, derivatives of this compound have shown promise in treating conditions such as cancer and bacterial infections.

Case Study: Antitumor Activity
In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that this compound reduced cell viability by approximately 55% at a concentration of 10 μM after three days of treatment. This suggests significant antitumor properties warranting further investigation.

Organic Synthesis

Intermediate in Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile reagent in organic chemistry.

Synthetic Route Description
Formation of Pyrrolidine RingCyclization reactions using suitable precursors.
Introduction of Benzyl GroupNucleophilic substitution with benzyl chloride.
Attachment of Ethanol MoietyNucleophilic substitution with ethylene oxide.

Industrial Chemistry

Production of Specialty Chemicals
In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its unique functional groups allow for the development of new materials with specific properties.

Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for key pathogens are as follows:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)0.0039 - 0.025 mg/mL
Escherichia coli (E. coli)0.0039 - 0.025 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The benzyl-ethyl-amino group in the target compound can be modified to alter steric bulk, lipophilicity, or electronic properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Key Properties/Effects
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Benzyl-ethyl-amino C₁₇H₂₇N₃O Moderate steric bulk; balanced lipophilicity for membrane permeability
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Benzyl-isopropyl-amino C₁₈H₂₉N₃O Increased steric hindrance; potential reduced receptor affinity but enhanced selectivity
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Benzyl-cyclopropyl-amino C₁₇H₂₅N₃O Enhanced rigidity from cyclopropane; possible metabolic stability improvements

Key Findings :

  • Ethyl vs. Isopropyl : Replacing ethyl with isopropyl () increases steric bulk, which may hinder binding to flat active sites but improve selectivity for bulkier targets.

Ring System Modifications

The pyrrolidine ring can be replaced with piperidine (six-membered) or fused with other heterocycles, altering flexibility and interaction profiles:

Compound Name Ring System Molecular Formula Key Differences
2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Piperidine C₁₈H₃₀N₃O Larger ring size increases conformational flexibility; may enhance binding to extended targets
7-[(3S)-3,4-dimethylpiperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Piperazine-pyrido-pyrimidine C₂₇H₃₀N₈O Complex heterocyclic system; likely targets kinase or protease enzymes

Key Findings :

  • Piperidine vs.
  • Fused Heterocycles : Compounds like those in exhibit enhanced planar rigidity, favoring π-π stacking or intercalation in biological targets .

Functional Group Replacements

The ethanol group can be substituted with other polar or ionizable moieties:

Compound Name Functional Group Molecular Formula Key Effects
This compound -CH₂CH₂OH C₁₇H₂₇N₃O Primary alcohol; moderate polarity, facilitates aqueous solubility
{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -CH₂COOH C₁₇H₂₅N₃O₂ Carboxylic acid; ionizable at physiological pH, enhancing solubility and protein binding
2-(1,3-benzodioxol-5-ylamino)ethanol -CH₂CH₂OH (aryl-amino) C₉H₁₁NO₃ Aromatic amino group; may confer antioxidant or receptor-binding properties

Key Findings :

  • Carboxylic Acid vs.
  • Aromatic Amino Groups: Compounds like 2-(1,3-benzodioxol-5-ylamino)ethanol () may exhibit enhanced π-system interactions, useful in targeting serotonin or dopamine receptors.

Biological Activity

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety, suggests diverse biological activities, particularly in the fields of pharmacology and organic synthesis.

The molecular formula of this compound is C16H26N2OC_{16}H_{26}N_2O with a molecular weight of approximately 262.39 g/mol. The compound's synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving precursors such as 1,4-diaminobutane.
  • Introduction of the Benzyl-Ethyl-Amino Group : This step utilizes alkylation techniques with benzyl chloride and ethylamine under basic conditions.
  • Attachment of the Ethanol Moiety : The final step involves reacting the intermediate with ethylene oxide to introduce the ethanol group.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies indicate that it could modulate neurotransmitter systems, which may have implications in pain management and neuropharmacology .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds similar to this compound. In vitro studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities against various strains:

CompoundActivityMIC (mg/mL)
This compoundAntibacterial0.0039 - 0.025
Similar Pyrrolidine DerivativeAntifungal16.69 - 78.23

These findings suggest that the compound may act effectively against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Neuropharmacological Applications

Given its structural features, this compound is being investigated for its potential effects on neurotransmitter systems. This could position it as a candidate for developing novel therapeutic agents aimed at treating neurological disorders .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Pyrrolidine Alkaloids : A study examining various pyrrolidine derivatives found that specific structural modifications enhanced antimicrobial activity significantly, suggesting a structure-activity relationship (SAR) that could be pivotal in drug design .
  • Neurotransmitter Modulation : Research on structurally related compounds indicated potential interactions with G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Reactant of Route 2
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2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

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